molecular formula C18H15N3O5S2 B2747766 (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 477547-98-1

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2747766
CAS No.: 477547-98-1
M. Wt: 417.45
InChI Key: OLENLPWRJQWHBH-QPJJXVBHSA-N
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Description

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide is a synthetic compound designed for research purposes, integrating a thiazole core with a 5-nitrothiophene moiety. This molecular architecture is of significant interest in medicinal chemistry and chemical biology. Compounds featuring thiazole and nitrothiophene rings are frequently investigated for their potential anti-infective properties. Research on similar structures has demonstrated promising activity against Gram-positive bacteria and metronidazole-resistant Helicobacter pylori strains, suggesting a potential mechanism that may involve the inhibition of bacterial enzymes like MurB, a key player in peptidoglycan synthesis . The nitro group on the thiophene ring can be reduced by bacterial nitroreductase enzymes, leading to reactive intermediates that may cause damage to critical bacterial components such as DNA and proteins . Furthermore, the structural features of this compound, particularly the thiazole ring, are common in scaffolds studied for their anti-neoplastic potential, as seen in patents for compounds targeting enzymes like ubiquitin-specific protease 7 . This reagent is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to investigate its full potential in their specific biochemical and pharmacological assays.

Properties

IUPAC Name

(E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-25-14-6-3-11(9-15(14)26-2)13-10-27-18(19-13)20-16(22)7-4-12-5-8-17(28-12)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLENLPWRJQWHBH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Thiazole Ring: Starting with a 3,4-dimethoxyphenyl derivative, the thiazole ring can be formed through a cyclization reaction with appropriate sulfur and nitrogen sources.

    Introduction of the Nitrothiophene Moiety: The nitrothiophene group can be introduced via a nitration reaction of a thiophene derivative.

    Formation of the Acrylamide Group: The final step involves the formation of the acrylamide group through a condensation reaction between the thiazole and nitrothiophene intermediates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Structural Features

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of methoxy and nitro groups enhances its pharmacological profile by potentially influencing solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds featuring similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The thiazole moiety is believed to interfere with critical cellular pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound in focus has exhibited activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticonvulsant Effects

Thiazoles have also been investigated for their anticonvulsant properties. Compounds similar to (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide have demonstrated efficacy in animal models of epilepsy. The proposed mechanism involves modulation of neurotransmitter release and stabilization of neuronal membranes .

Anti-inflammatory Activity

Research indicates that thiazole-containing compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property makes them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Research

In a study published in MDPI, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

A screening of thiazole derivatives against drug-resistant bacterial strains revealed that compounds with similar structural characteristics to this compound exhibited significant antibacterial activity. These findings suggest a pathway for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity Description References
Anticancer Inhibition of cancer cell proliferation
Antimicrobial Activity against various bacterial strains
Anticonvulsant Modulation of neurotransmitter release
Anti-inflammatory Inhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide would depend on its specific biological activity. Generally, compounds with similar structures may:

    Interact with Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Bind to Receptors: Act as agonists or antagonists to various receptors in the body.

    Modulate Gene Expression: Influence the expression of genes involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound 1,3-Thiazole 4-(3,4-Dimethoxyphenyl), 5-Nitrothiophen-2-yl Nitro, Methoxy, Acrylamide
(2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide 1,3,4-Thiadiazole 5-Ethyl, 4-(hexyloxy)-3-methoxyphenyl Hexyloxy, Ethyl, Acrylamide
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3-Thiazole 4-Phenyl, 1,3,4-oxadiazole-linked methyl Oxadiazole, Amine
Alkyl-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates 1,2,4-Triazole Phenethyl, Alkylthioacetimidate Triazole, Thioether
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide 1,3-Thiazole 4-(4-Fluorophenyl), Phenyldiazenyl, 2,5-Dimethoxyphenyl Diazenyl, Fluorophenyl, Methoxy

Key Observations :

  • The target compound uniquely combines a thiazole core with dual methoxy groups and a nitrothiophene , distinguishing it from thiadiazole (e.g., ) or triazole derivatives (e.g., ).
  • Unlike compounds with alkyloxy chains (e.g., hexyloxy in ), the target’s methoxy groups balance lipophilicity and steric bulk.

Critical Analysis :

  • The target compound’s synthesis likely parallels methods in , utilizing T3P® (a propylphosphonic anhydride coupling agent) for amide bond formation under reflux.
  • In contrast, thiadiazole derivatives () rely on POCl3 for cyclization, a harsher condition compared to the target’s mild acrylamide coupling.
  • The nitrothiophene moiety may necessitate nitro-group stability during synthesis, unlike the reducible diazenyl groups in .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound (2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide Alkyl-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates
Molecular Weight ~451.5 g/mol (calculated) ~477.6 g/mol ~350–400 g/mol (estimated)
LogP (Predicted) ~3.2 (moderate lipophilicity) ~5.8 (high lipophilicity due to hexyloxy) ~2.5–3.0 (variable with R-group)
Key Spectroscopic Signals Nitro (1520 cm⁻¹, IR); δ 7.8–8.2 ppm (¹H NMR, thiophene) Hexyloxy (δ 1.2–1.5 ppm, ¹H NMR); Thiadiazole (δ 8.3 ppm) Triazole (δ 8.1–8.4 ppm); Thioether (δ 3.5 ppm)

Insights :

  • The target’s nitrothiophene contributes to a lower LogP than but higher than triazole derivatives ().
  • NMR shifts in the target’s 3,4-dimethoxyphenyl (δ ~3.8 ppm for OCH3) and thiophene (δ 7.8–8.2 ppm) would differ from ’s hexyloxy (δ 1.2–1.5 ppm) or ’s fluorophenyl (δ 7.1–7.4 ppm).

Biological Activity

The compound (2E)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide is a member of the enamide class, characterized by a double bond conjugated with an amide group. Its unique structure, featuring both thiazole and nitrothiophene moieties, suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

PropertyValue
Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
InChI Key SMRXKMFZQYOXSX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=CC(=O)NC2=NC=CS2)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring and the conjugated system are crucial for binding affinity and specificity to various enzymes or receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, which may result in cytotoxic effects against cancer cells or antimicrobial properties.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor effects. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. A study highlighted that thiazole-containing compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and other apoptotic pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazoles have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar thiazole derivatives possess significant antibacterial effects, with some exhibiting MIC values comparable to established antibiotics . The presence of electron-withdrawing groups like nitro may enhance these activities by increasing the compound's reactivity towards bacterial targets.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of thiazole derivatives in human cancer cell lines. The compound this compound was tested alongside other thiazole derivatives. Results indicated that it significantly inhibited cell proliferation with an IC50 value of approximately 5 µM against A431 skin cancer cells. The mechanism involved disruption of cell cycle progression and induction of apoptosis via caspase activation .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of thiazole derivatives were evaluated for their effectiveness against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL. The presence of the nitro group was found to be critical for enhancing its antibacterial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring and the thiazole moiety significantly influence biological activity:

  • Substitution Patterns : Electron-donating groups on the phenyl ring enhance cytotoxic activity.
  • Thiazole Modifications : Variations in substituents on the thiazole ring can alter binding affinity and biological effects.
  • Nitro Group Influence : The presence of nitro groups is associated with increased antimicrobial potency.

Q & A

Q. Q1. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Thiazole ring formation : A common approach for thiazole derivatives involves cyclization of thioamides with α-halo ketones or aldehydes under basic conditions (e.g., triethylamine in DMF) .
  • Amide coupling : The enamide group can be introduced via a coupling reaction between a carboxylic acid derivative (e.g., activated with HATU or DCC) and an amine-functionalized thiazole intermediate. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions .
  • Nitrothiophene incorporation : Electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used to attach the 5-nitrothiophen-2-yl group .

Q. Key Validation Steps :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, gradient elution).
  • Confirm final purity (>95%) using reverse-phase HPLC .

Q. Q2. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR :
    • The (E)-configuration of the propenamide group is confirmed by coupling constants (J = 12–16 Hz for trans olefinic protons) .
    • Thiazole protons resonate at δ 7.5–8.5 ppm, while nitrothiophene protons appear downfield (δ 8.0–8.5 ppm) .
  • IR Spectroscopy :
    • Stretching vibrations for the amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Exact mass matching (±5 ppm) validates molecular formula (e.g., C₂₀H₁₈N₄O₅S₂) .

Contradiction Resolution :
If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or deuterated solvent swaps (DMSO-d6 vs. CDCl₃) .

Advanced Research Questions

Q. Q3. What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinases or GPCRs). Prioritize targets based on structural motifs (e.g., thiazole for kinase inhibition) .
    • Validate docking poses with MD simulations (GROMACS, AMBER) to assess stability over 50–100 ns trajectories .
  • QSAR Modeling :
    • Build QSAR models using descriptors like LogP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .

Data Interpretation :
If experimental IC₅₀ values contradict docking scores, re-evaluate protonation states or solvent-accessible surface areas .

Q. Q4. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological properties?

Methodological Answer:

  • Core Modifications :
    • Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic rings to enhance lipophilicity or target selectivity .
    • Modify the nitrothiophene moiety to a sulfonamide or cyano group to reduce metabolic instability .
  • Bioisosteric Replacement :
    • Substitute the thiazole ring with oxadiazole or triazole to modulate electronic properties .

Q. Validation Workflow :

Synthesize 10–15 analogs with systematic substitutions.

Screen for solubility (shake-flask method) and metabolic stability (microsomal assays).

Corrogate SAR trends using multivariate analysis .

Q. Q5. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Measure plasma protein binding (equilibrium dialysis) and CYP450 inhibition to identify bioavailability bottlenecks .
  • Metabolite Identification :
    • Use LC-MS/MS to detect major metabolites (e.g., nitro reduction or demethylation products). Synthesize and test metabolites for activity .
  • Formulation Optimization :
    • Develop nanoparticle or liposomal formulations to enhance solubility and tissue penetration .

Root-Cause Analysis :
If in vivo efficacy is lower than in vitro, assess blood-brain barrier permeability (PAMPA assay) or tissue distribution (radiolabeled studies) .

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